BenchChemオンラインストアへようこそ!

(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Procure (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone (CAS 866150-15-4) for unambiguous meta-CF3 substitution. Indistinguishable from the para isomer by LogP/TPSA, yet its distinct σₘ electronic character measurably alters amide conformational dynamics. With only one rotatable bond and zero H-bond donors, this conformationally restricted scaffold is ideal for TRPV1 antagonist campaigns and high-resolution co-crystallography. ≥98% purity ensures no regioisomeric cross-contamination. For research and further manufacturing use only.

Molecular Formula C14H16F3NO2
Molecular Weight 287.282
CAS No. 866150-15-4
Cat. No. B2607043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone
CAS866150-15-4
Molecular FormulaC14H16F3NO2
Molecular Weight287.282
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c1-9-7-18(8-10(2)20-9)13(19)11-4-3-5-12(6-11)14(15,16)17/h3-6,9-10H,7-8H2,1-2H3
InChIKeyLOPLEEWMIFISGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone (CAS 866150-15-4): Core Physicochemical & Structural Identity for Scientific Procurement


(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone (CAS 866150-15-4, molecular formula C₁₄H₁₆F₃NO₂, MW 287.28) is a synthetic tertiary benzamide belonging to the 4-benzoyl-2,6-dimethylmorpholine class [1]. The compound features a morpholine ring substituted with two methyl groups at positions 2 and 6, coupled via a carbonyl linker to a phenyl ring bearing a trifluoromethyl (-CF₃) group specifically at the meta (3-) position [2]. Key physicochemical parameters include: computed LogP 2.9548, Topological Polar Surface Area (TPSA) 29.54 Ų, zero H-bond donors, two H-bond acceptors, and one rotatable bond . Commercially available in purities of ≥95% or ≥98% , the compound is supplied for research and further manufacturing use only, with recommended storage sealed in dry conditions at 2–8 °C .

Why (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone Cannot Be Interchanged with Positional Isomers or Generic Morpholino-Benzamide Analogs


Substitution of this compound with regioisomeric or structurally analogous morpholino-benzamides is scientifically unsound without explicit comparative validation. The meta-CF₃ substitution pattern on the benzoyl ring creates a distinct electron distribution and dipole moment compared to para-CF₃ or ortho-CF₃ isomers, which cannot be captured by global computed descriptors alone—both meta (CAS 866150-15-4) and para (CAS 866150-74-5) isomers share identical computed LogP (2.9548) and TPSA (29.54) values . Furthermore, the rotational dynamics of 4-benzoyl-cis-2,6-dimethylmorpholines are substituent-sensitive; the ground-state conformation places the phenyl ring twisted out of the amide plane, and the barrier to rotation about the C(O)–N bond ranges from ΔG‡ 13.6 to 15.6 kcal mol⁻¹ depending on the para-substituent [1]. The 2,6-dimethylmorpholine scaffold is a privileged pharmacophore appearing in potent TRPV1 antagonists with IC₅₀ values down to 0.5 nM [2], demonstrating that minor structural modifications can yield orders-of-magnitude shifts in target engagement—a property that cannot be assumed transferable between analogs without direct measurement.

Quantitative Differentiation Evidence for (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone (CAS 866150-15-4) Against Closest Analogs


meta-CF₃ vs. para-CF₃ Positional Isomerism: Electron Distribution Divergence Despite Identical Global Descriptors

The target compound (meta-CF₃; CAS 866150-15-4) and its para-CF₃ regioisomer (CAS 866150-74-5) share identical computed LogP (2.9548) and TPSA (29.54 Ų) values , meaning standard in silico drug-likeness filters systematically fail to discriminate between them. However, the spatial orientation of the electron-withdrawing CF₃ group at the meta versus para position alters the molecular electrostatic potential and dipole vector orientation. For the broader 4-benzoyl-cis-2,6-dimethylmorpholine class, the aryl–C(O) rotational barrier (ΔG‡ 7.7–9.5 kcal mol⁻¹) and C(O)–N rotational barrier (ΔG‡ 13.6–15.6 kcal mol⁻¹) are well-characterized, with both barriers correlating with Hammett σ⁺ substituent constants [1]. The meta-CF₃ group (σₘ = 0.43) carries a distinct electronic signature compared to para-CF₃ (σₚ = 0.54), predicting measurable differences in amide rotational dynamics and conformational population distributions [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

H-Bond Acceptor/Donor Profile: Zero H-Bond Donors Differentiates from Amino-Substituted Morpholine Analogs

The target compound possesses zero H-bond donors and two H-bond acceptors (the morpholine ether oxygen and the amide carbonyl), with TPSA of 29.54 Ų . This profile places it in favorable permeability space relative to morpholine derivatives that introduce additional H-bond donors (e.g., 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline, which contains a primary aniline NH₂ donor) . The absence of H-bond donors reduces desolvation penalty for passive membrane permeation and minimizes the risk of P-glycoprotein recognition, a property exploited by the broader 2,6-dimethylmorpholine class in CNS-penetrant and orally bioavailable chemotypes [1].

Pharmacokinetics Permeability Drug Design

Conformational Rigidity: Quantified Rotational Barriers Distinguish 4-Benzoyl-2,6-dimethylmorpholines from Non-ortho-Substituted Tertiary Benzamides

For the 4-benzoyl-cis-2,6-dimethylmorpholine scaffold to which the target compound belongs, the barriers to rotation about the aryl–C(O) bond (ΔG‡ 7.7–9.5 kcal mol⁻¹) and the C(O)–N bond (ΔG‡ 13.6–15.6 kcal mol⁻¹) have been directly measured by variable-temperature ¹H and ¹³C NMR [1]. These barriers are substantially higher than those of unsubstituted N,N-dialkylbenzamides lacking the 2,6-dimethyl substitution on the morpholine ring. The C(O)–N barrier correlates with the Hammett σ⁺ parameter of the aryl substituent, meaning the electron-withdrawing CF₃ group (σₚ⁺ ≈ 0.61 for para-substituted analogs) is predicted to elevate this barrier relative to electron-donating substituents [1]. A higher rotational barrier implies a more conformationally restricted amide, which directly impacts the presentation of pharmacophoric features to biological targets and can be exploited in scaffold-hopping strategies.

Conformational Analysis NMR Spectroscopy Molecular Recognition

Commercial Purity Specifications: ≥98% (HPLC) Enables Quantitative SAR Without Purification

The target compound is available at ≥98% purity (Cat. No. CS-0579691, Leyan Product No. 1650357) . An alternative source offers ≥95% minimum purity specification . In comparison, several closely related 2,6-dimethylmorpholino methanone analogs from other suppliers are listed without quantitative purity specifications or only as '95%' without HPLC verification . For SAR studies where sub-micromolar potency differences between analogs are being interpreted, a 3% impurity difference can confound IC₅₀ determination if the impurity possesses intrinsic biological activity or acts as a pan-assay interference compound (PAINS). The ≥98% specification meets the threshold recommended for quantitative biochemical and cell-based assay reproducibility in early drug discovery [1].

Chemical Procurement Assay Reproducibility Structure-Activity Relationship

Scaffold Privilege: 2,6-Dimethylmorpholino Moiety Drives Nanomolar TRPV1 Antagonism in Structurally Related Compounds

Compounds containing the 2,6-dimethylmorpholino moiety linked to trifluoromethyl-substituted aromatic systems have demonstrated potent TRPV1 antagonism. A structurally related compound in BindingDB (BDBM50272976) bearing a 2,6-dimethylmorpholino-methyl group and a 4-(trifluoromethyl)phenyl motif exhibited an IC₅₀ of 0.5 nM against rat TRPV1 receptor assessed by inhibition of low pH-induced activation [1]. A stereochemically defined analog (BDBM50273213) containing the (2S,6R)-2,6-dimethylmorpholino group showed an IC₅₀ of 1 nM at human TRPV1 [2]. While these data are from analogs rather than the exact target compound, they establish the 2,6-dimethylmorpholine scaffold as a validated pharmacophore capable of achieving sub-nanomolar target engagement when appropriately substituted—functional potential that is not replicated by unsubstituted morpholine, piperidine, or piperazine benzamide analogs in the same target class [3].

TRPV1 Antagonism Pain Research Ion Channel Pharmacology

Rotatable Bond Count = 1: Minimized Conformational Entropy Relative to Flexible-Linker Morpholino Analogs

The target compound has exactly one rotatable bond (the aryl–C(O) linkage) . This places it among the most conformationally restricted members of the 2,6-dimethylmorpholino methanone family. By comparison, morpholino analogs incorporating flexible linkers—such as (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone (CAS 1396851-92-5), which contains multiple rotatable bonds between the morpholine and the terminal aryl group —exhibit higher conformational entropy, which dilutes binding affinity per atom (reduced ligand efficiency). The single rotatable bond in the target compound maximizes the free-energy contribution of the pre-organized morpholine-benzamide core, an advantage documented for rigidified kinase inhibitor scaffolds where each freely rotatable bond can cost approximately 0.5–1.5 kcal mol⁻¹ in binding free energy upon ligand–protein complex formation [1].

Ligand Efficiency Molecular Design Conformational Entropy

Best-Fit Research and Industrial Application Scenarios for (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone (CAS 866150-15-4)


Structure-Activity Relationship (SAR) Studies Requiring Regioisomerically Pure meta-CF₃ Benzamide Building Blocks

In medicinal chemistry campaigns exploring the impact of CF₃ substitution pattern on target binding, cellular potency, and metabolic stability, the unambiguous meta-CF₃ identity of CAS 866150-15-4 is critical. The para-CF₃ isomer (CAS 866150-74-5) is indistinguishable by LogP or TPSA but carries different electronic character (σₚ vs. σₘ), which measurably alters amide conformational dynamics as established by Jennings and Saket [1]. Procurement of the wrong regioisomer introduces a confounding variable that in silico filters cannot detect. The ≥98% purity specification ensures that observed biological effects are attributable to the intended chemical structure rather than cross-contamination by the para isomer.

TRPV1 Antagonist Lead Optimization Leveraging the 2,6-Dimethylmorpholine Pharmacophore

The 2,6-dimethylmorpholino benzamide class has produced TRPV1 antagonists with IC₅₀ values down to 0.5 nM [2]. CAS 866150-15-4, with its meta-CF₃-substituted benzoyl group, provides a distinct electronic and steric environment for probing the TRPV1 orthosteric or allosteric binding site compared to previously reported para-substituted analogs. Its low TPSA (29.54 Ų) and zero H-bond donor count predict favorable membrane permeability, supporting use in cell-based TRPV1 functional assays (e.g., capsaicin-induced Ca²⁺ flux in HEK293 cells) without DMSO-induced assay interference from highly lipophilic impurities.

Conformational Analysis and Amide Bond Dynamics Research Using NMR Spectroscopy

The 4-benzoyl-cis-2,6-dimethylmorpholine scaffold has been extensively characterized by variable-temperature NMR, with aryl–C(O) rotational barriers (ΔG‡ 7.7–9.5 kcal mol⁻¹) and C(O)–N rotational barriers (ΔG‡ 13.6–15.6 kcal mol⁻¹) directly measured [1]. CAS 866150-15-4, as a meta-CF₃-substituted member of this class, extends the Hammett σ⁺ correlation series originally established for para-substituted derivatives, enabling researchers to quantify the electronic contribution of the meta-CF₃ group to amide bond rotational dynamics—data directly applicable to understanding the conformational behavior of tertiary amide-containing drug candidates.

Chemical Biology Probe Development Requiring Low Conformational Flexibility

With exactly one rotatable bond , CAS 866150-15-4 is among the most rigid members of the morpholino-benzamide chemical space. This conformational restriction, combined with the electron-withdrawing CF₃ group that elevates the amide rotational barrier [1], makes the compound an ideal core scaffold for designing chemical probes where a defined, stable conformation is required for target engagement. Compared to flexible-linker analogs bearing tetrazole or extended spacer groups (which incur entropy penalties estimated at 0.5–1.5 kcal mol⁻¹ per rotatable bond [3]), the target compound maximizes the probability of obtaining high-resolution co-crystal structures with interpretable electron density for the ligand.

Quote Request

Request a Quote for (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.